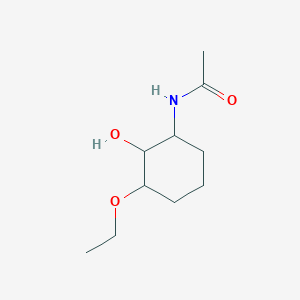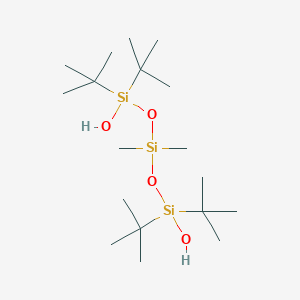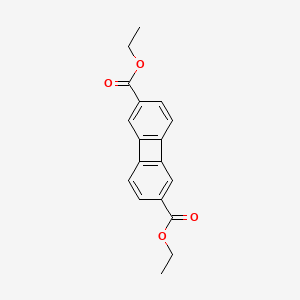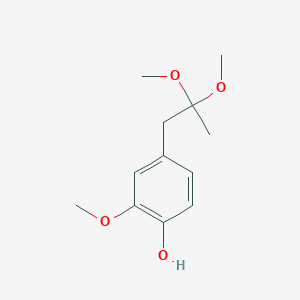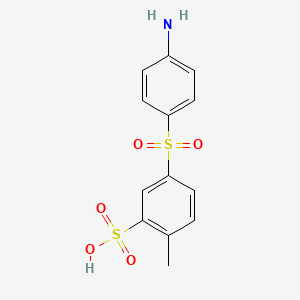
5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a complex organic compound characterized by the presence of sulfonyl and amino groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl groups act as directing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted benzene compounds .
Applications De Recherche Scientifique
5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-(4-Aminobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzene-1-sulfonamide: Similar structure but lacks the additional sulfonyl and methyl groups.
2-Methylbenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
Propriétés
Numéro CAS |
90352-39-9 |
|---|---|
Formule moléculaire |
C13H13NO5S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-(4-aminophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H13NO5S2/c1-9-2-5-12(8-13(9)21(17,18)19)20(15,16)11-6-3-10(14)4-7-11/h2-8H,14H2,1H3,(H,17,18,19) |
Clé InChI |
JKUTXWAJNVEJHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



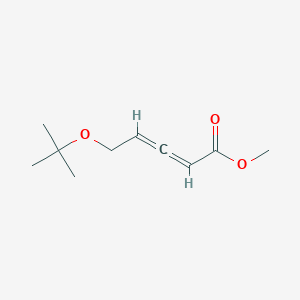
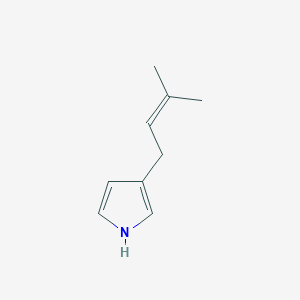
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
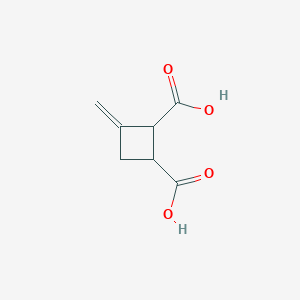
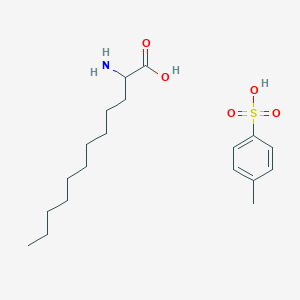
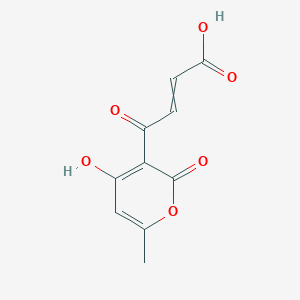
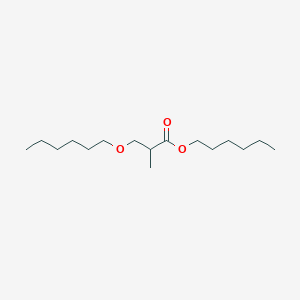
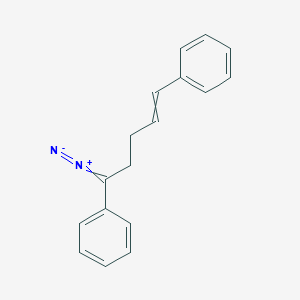
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
